molecular formula C20H27F2N3O2 B7545588 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide

2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide

カタログ番号 B7545588
分子量: 379.4 g/mol
InChIキー: HWWOLLSBXAHMRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AZD9291 and belongs to the class of third-generation epidermal growth factor receptor (EGFR) inhibitors. AZD9291 is currently being investigated for the treatment of non-small cell lung cancer (NSCLC) that is resistant to first-line EGFR inhibitors.

作用機序

AZD9291 works by irreversibly binding to the mutated form of the 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide protein, which is responsible for the growth and survival of cancer cells. This binding prevents the activation of downstream signaling pathways that promote cell proliferation and survival. By inhibiting 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide activity, AZD9291 induces apoptosis (programmed cell death) in cancer cells, leading to tumor shrinkage.
Biochemical and Physiological Effects:
AZD9291 has been shown to have selective activity against mutated 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide, with minimal inhibition of wild-type 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide. This selectivity is important in reducing the risk of side effects associated with 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide inhibition, such as skin rash and diarrhea. AZD9291 has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases.

実験室実験の利点と制限

AZD9291 has several advantages for use in laboratory experiments. The compound has a high degree of potency and selectivity against mutated 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide, making it a valuable tool for studying the role of 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide in cancer development and progression. However, one limitation of AZD9291 is its irreversible binding to 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide, which can make it difficult to study the effects of 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide inhibition on cell signaling pathways.

将来の方向性

There are several future directions for the research and development of AZD9291. One area of focus is the identification of biomarkers that can predict response to AZD9291 therapy. Another area of interest is the combination of AZD9291 with other targeted therapies or immunotherapies to improve treatment outcomes. Additionally, the development of second-generation 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide inhibitors with improved selectivity and potency is an active area of research.

合成法

The synthesis of AZD9291 involves a multistep process that includes the use of several reagents and catalysts. The starting material for the synthesis is 2,5-difluoroaniline, which undergoes a series of reactions to form the final product. The exact details of the synthesis method are proprietary information and have not been disclosed by the manufacturer.

科学的研究の応用

AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has shown promising results in patients with 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide-mutated NSCLC that has become resistant to first-line 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide inhibitors. In a phase I clinical trial, AZD9291 demonstrated an overall response rate of 51% in patients with 2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide T790M mutation-positive NSCLC. The compound has also been shown to have a favorable safety profile with minimal side effects.

特性

IUPAC Name

2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N3O2/c21-16-5-6-17(22)18(13-16)23-19(26)14-24-11-7-15(8-12-24)20(27)25-9-3-1-2-4-10-25/h5-6,13,15H,1-4,7-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWOLLSBXAHMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。